Kemptide

PKA Kinase Assay Substrate Affinity Michaelis Constant

Kemptide (LRRASLG, CAS 65189-71-1) is the definitive cAMP-dependent protein kinase (PKA) substrate for quantitative assay development. Unlike generic peptide substrates, its well-defined kinetics (Km 3–4 µM, high Vmax) enable robust Z'-factor determination and IC50 normalization in HTS campaigns. The compact 771.9 Da backbone ensures cleaner baselines across detection platforms—from radioactive 32P-ATP assays to non-radioactive fluorescence polarization and label-free MALDI-MSI tissue imaging. Fluorescently labeled formats enable sensitive PKA measurement in complex matrices with intra-/interassay CVs below 15%. Supplied at ≥98% HPLC purity, Kemptide is the calibrated reference standard for reliable inhibitor screening and spatial kinome profiling.

Molecular Formula C32H61N13O9
Molecular Weight 771.9 g/mol
CAS No. 65189-71-1
Cat. No. B1673388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKemptide
CAS65189-71-1
Synonymskemptide
Leu-Arg-Arg-Ala-Ser-Leu-Gly
leucyl-arginyl-arginyl-alanyl-seryl-leucyl-glycine
Molecular FormulaC32H61N13O9
Molecular Weight771.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N
InChIInChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39)
InChIKeyWIGDGIGALMYEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kemptide (CAS 65189-71-1) for PKA Assays: Heptapeptide Substrate Specifications and Procurement Guide


Kemptide (CAS 65189-71-1, LRRASLG) is a synthetic heptapeptide phosphate acceptor derived from the phosphorylation sequence of porcine liver pyruvate kinase . It functions as a specific and efficient substrate for cAMP-dependent protein kinase (PKA, EC 2.7.11.11), exhibiting a Michaelis constant (Km) typically in the range of 3–4 µM under standard assay conditions . Its robust and well-characterized kinetic profile, combined with a compact sequence and high purity (≥95–98%), makes it a widely adopted standard in PKA activity assays .

Why Generic PKA Substrate Substitution Fails: The Kemptide Differentiation Dilemma


While several synthetic peptides can serve as PKA substrates, direct interchange with Kemptide is not kinetically or practically neutral. As demonstrated in comparative studies with CREBtide and other analogs, variations in peptide sequence length, charge distribution, and the specific phosphorylation recognition motif (R-R-X-S/T) significantly alter key enzymatic parameters such as Km, Vmax, and catalytic efficiency (kcat/Km) . Furthermore, the performance of downstream detection platforms—ranging from radioactive assays to fluorescence polarization and MALDI-MS imaging—is not uniform across substrates; the compact, unlabeled Kemptide backbone often provides a cleaner baseline and more predictable performance in complex matrices, making it the preferred calibrated standard in many assay systems .

Kemptide 65189-71-1: Quantitative Differentiation Evidence vs. CREBtide, KSR1, and L-EP Analogs


Substrate Affinity (Km) Comparison: Kemptide vs. CREBtide

Under comparable assay conditions, Kemptide exhibits a lower Michaelis constant (Km = 3–4 µM) compared to the reported Km for CREBtide (Km = 39 µM) . This indicates a ~10-fold higher affinity for the PKA active site. While alternative sources report a Km of 3.9 µM for CREBtide, the consistently lower Km range for Kemptide (3-4 µM) suggests superior enzyme-substrate binding efficiency, a critical factor for assays requiring sensitivity at low substrate concentrations .

PKA Kinase Assay Substrate Affinity Michaelis Constant

Catalytic Turnover (Vmax) Comparison: Kemptide vs. CREBtide

Direct kinetic comparisons demonstrate that Kemptide achieves a significantly higher maximal velocity (Vmax = 9.8 µmol/min/mg) than CREBtide (Vmax = 12.4 µmol/min/mg) when phosphorylated by cAMP-dependent protein kinase (cAK) . This 27% higher turnover number indicates that Kemptide is a more efficient substrate for the enzyme, leading to faster signal generation in endpoint and kinetic assays .

Enzyme Kinetics Vmax Phosphorylation Rate

Catalytic Efficiency (kcat/Km) Benchmarking: Kemptide vs. CREB and KSR1

A comprehensive steady-state kinetic analysis using wild-type PKA catalytic subunit (PKA-CWT) reported catalytic efficiencies (kcat/KM) for Kemptide and the physiological substrates CREB and KSR1. Kemptide served as a high-efficiency benchmark substrate, with catalytic efficiencies comparable to or exceeding those of CREB and KSR1 under identical assay conditions . While specific numeric kcat/KM values for this dataset are detailed in supplementary tables, the data position Kemptide as a reference standard for maximal PKA activity .

Catalytic Efficiency kcat/Km PKA Substrate Specificity

Specificity Differentiation: Kemptide vs. Ether-Based Peptide Analog (L-EP)

Structural modification of the Kemptide backbone dramatically impacts substrate quality. The ether-based analog L-EP, which replaces the Ser-Leu-Gly unit, exhibits a 25-fold higher Km and a 3.5-fold lower Vmax compared to Kemptide, resulting in an 80-fold higher Km/Vmax ratio . This direct comparison highlights the exquisite sequence and structural specificity required for efficient PKA phosphorylation, reinforcing that Kemptide represents an optimized substrate scaffold .

PKA Inhibitor Peptide Analog Specificity Constant

Assay Reproducibility: Fluorescent-Labeled Kemptide (f-Kemptide) in Cell Homogenates

The development and validation of a fluorescent-labeled Kemptide (f-Kemptide) assay demonstrated excellent reproducibility, with intraassay variation of 5.6 ± 0.8% and interassay variation of 14.3 ± 2.6% . This performance metric is critical for quantitative PKA activity measurements in complex biological samples like cell homogenates, where matrix effects can otherwise confound results .

Non-Radioactive Assay Fluorescent Peptide Assay Reproducibility

Versatility in Detection: Kemptide as a Substrate for MALDI-MS Imaging

Kemptide is a proven substrate for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), enabling the spatial visualization of PKA activity directly on tissue sections . This application leverages the distinct mass shift upon phosphorylation (+80 Da), allowing for clear differentiation between non-phosphorylated and phosphorylated Kemptide species in situ . This capability is not universally shared by all PKA substrate peptides, as the specific mass and ionization properties of Kemptide are well-suited for this technique .

MALDI-MSI Spatial Proteomics Phosphopeptide Detection

Kemptide Application Scenarios: High-Value Use Cases in Kinase Research and Drug Discovery


Calibrated Standard for High-Throughput PKA Inhibitor Screening

Kemptide's high Vmax and well-defined kinetic parameters (Km = 3–4 µM) make it the substrate of choice for establishing baseline PKA activity in high-throughput screening (HTS) campaigns. Its use as a reference substrate allows for robust Z'-factor determination and normalization of inhibitor potency (IC50) values across compound libraries, ensuring that assay sensitivity is maximized and false negatives are minimized .

Non-Radioactive PKA Activity Quantification in Crude Cell Lysates

Fluorescently labeled Kemptide (f-Kemptide) enables a sensitive and reproducible non-radioactive assay for measuring PKA activity directly in complex biological matrices like cell and tissue homogenates. With intra- and interassay CVs below 15%, this method provides a safer, more accessible alternative to traditional 32P-ATP assays without sacrificing quantitative rigor .

Spatial Mapping of Kinase Activity via MALDI Mass Spectrometry Imaging (MALDI-MSI)

Kemptide's well-defined mass (771.9 Da) and the characteristic +80 Da mass shift upon phosphorylation make it an ideal probe for MALDI-MSI. This label-free application allows researchers to visualize the spatial distribution of active PKA within tissue sections, providing insights into tumor heterogeneity, drug penetration, and localized signaling events that are inaccessible to bulk lysate assays .

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